molecular formula C22H22N2O2S2 B11810523 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11810523
M. Wt: 410.6 g/mol
InChI Key: VQAQANALTGDGQR-UHFFFAOYSA-N
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Description

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenylthio group and a tosylpyrrolidinyl group

Preparation Methods

The synthesis of 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a thiophenol.

    Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a tosylated pyrrolidine reacts with a suitable pyridine derivative.

Chemical Reactions Analysis

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.

Scientific Research Applications

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar compounds to 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine include:

    2-(Phenylthio)pyridine: Lacks the tosylpyrrolidinyl group, making it less complex and potentially less specific in its interactions.

    5-(1-Tosylpyrrolidin-2-yl)pyridine:

    2-(Phenylthio)-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a tosyl group, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the phenylthio and tosylpyrrolidinyl groups, which confer specific chemical and biological properties that are not present in the simpler analogs.

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-phenylsulfanylpyridine

InChI

InChI=1S/C22H22N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h2-4,6-7,9-14,16,21H,5,8,15H2,1H3

InChI Key

VQAQANALTGDGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

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